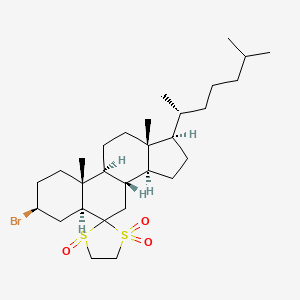
3-beta-Bromo-6,6-ethylene-alpha-sulfonyl-beta-sulfinyl-5-alpha-cholestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-beta-Bromo-6,6-ethylene-alpha-sulfonyl-beta-sulfinyl-5-alpha-cholestane is a complex organic compound with a unique structure that includes bromine, ethylene, sulfonyl, and sulfinyl groups attached to a cholestane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-beta-Bromo-6,6-ethylene-alpha-sulfonyl-beta-sulfinyl-5-alpha-cholestane typically involves multiple steps, starting from a suitable cholestane derivative. The key steps include:
Bromination: Introduction of the bromine atom at the 3-beta position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Ethylene Introduction: Formation of the ethylene bridge at the 6,6 positions through a cyclization reaction, often involving a suitable ethylene precursor and a catalyst.
Sulfonylation and Sulfinylation: Introduction of the sulfonyl and sulfinyl groups at the alpha and beta positions, respectively, using sulfonyl and sulfinyl chlorides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-beta-Bromo-6,6-ethylene-alpha-sulfonyl-beta-sulfinyl-5-alpha-cholestane can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfinyl group to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the bromine atom using nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Thiols, amines, alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-beta-Bromo-6,6-ethylene-alpha-sulfonyl-beta-sulfinyl-5-alpha-cholestane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-beta-Bromo-6,6-ethylene-alpha-sulfonyl-beta-sulfinyl-5-alpha-cholestane involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonyl/sulfinyl groups can participate in various chemical interactions, including:
Electrophilic interactions: The bromine atom can act as an electrophile, facilitating reactions with nucleophiles.
Redox reactions: The sulfonyl and sulfinyl groups can undergo redox transformations, influencing the compound’s reactivity and biological activity.
Molecular binding: The compound’s unique structure allows it to bind to specific proteins or enzymes, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
- 3-beta-Iodo-6,6-ethylene-alpha-sulfonyl-beta-thio-5-alpha-cholestane
- 3-beta-Chloro-6,6-ethylene-alpha-sulfonyl-beta-sulfinyl-5-alpha-cholestane
Comparison:
- 3-beta-Iodo-6,6-ethylene-alpha-sulfonyl-beta-thio-5-alpha-cholestane: Similar structure but with an iodine atom instead of bromine and a thio group instead of sulfinyl. This compound may exhibit different reactivity and biological activity due to the presence of iodine and sulfur.
- 3-beta-Chloro-6,6-ethylene-alpha-sulfonyl-beta-sulfinyl-5-alpha-cholestane: Similar structure but with a chlorine atom instead of bromine. The presence of chlorine may result in different chemical properties and reactivity compared to the bromine-containing compound.
The uniqueness of 3-beta-Bromo-6,6-ethylene-alpha-sulfonyl-beta-sulfinyl-5-alpha-cholestane lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
133352-57-5 |
|---|---|
Molecular Formula |
C29H49BrO3S2 |
Molecular Weight |
589.7 g/mol |
IUPAC Name |
(3S,5S,8S,9S,10R,13R,14S,17R)-3-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] 1',1',3'-trioxide |
InChI |
InChI=1S/C29H49BrO3S2/c1-19(2)7-6-8-20(3)23-9-10-24-22-18-29(34(31)15-16-35(29,32)33)26-17-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-,28-,29?,34?/m1/s1 |
InChI Key |
GLFHCVPEEMDQIP-SIRAVDNYSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4([C@@H]5[C@@]3(CC[C@@H](C5)Br)C)S(=O)CCS4(=O)=O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)Br)C)S(=O)CCS4(=O)=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


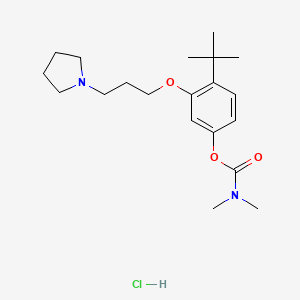
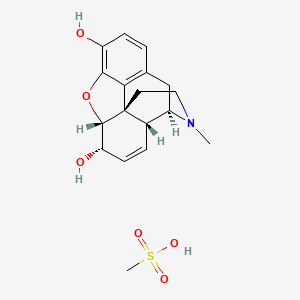
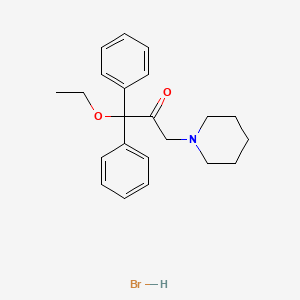
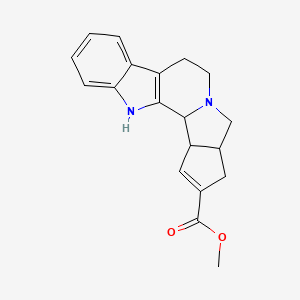
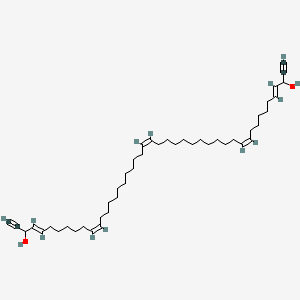

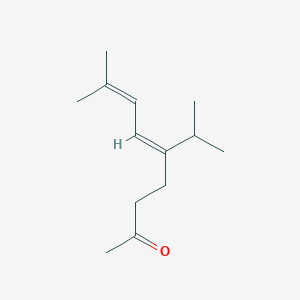
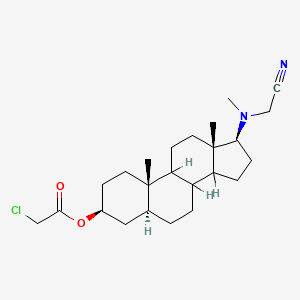
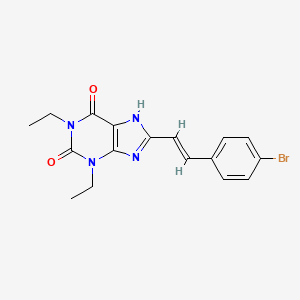


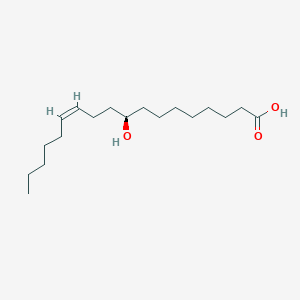
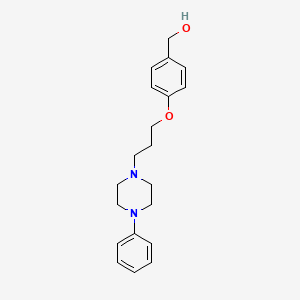
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
